Silver cyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

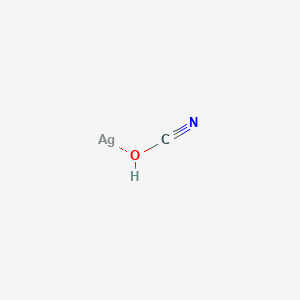

Silver cyanate is an inorganic compound with the chemical formula AgOCN. It is the cyanate salt of silver and appears as a beige to gray powder. This compound is known for its unique crystal structure and its ability to participate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Silver cyanate can be synthesized through the reaction of potassium cyanate with silver nitrate in an aqueous solution. The reaction is as follows:

AgNO3+KNCO→AgOCN+KNO3

Alternatively, this compound can be prepared by reacting silver nitrate with urea:

AgNO3+CO(NH2)2→AgOCN+NH4NO3

Industrial Production Methods: The industrial production of this compound typically involves the reaction of silver nitrate with potassium cyanate, as it is a straightforward and efficient method to obtain the compound in large quantities .

Análisis De Reacciones Químicas

Types of Reactions: Silver cyanate undergoes various types of chemical reactions, including:

- this compound can be oxidized to form silver nitrate, carbon dioxide, and ammonium nitrate when reacted with nitric acid:

Oxidation: AgOCN+2HNO3+H2O→AgNO3+CO2+NH4NO3

Substitution: In substitution reactions, this compound can react with other compounds to form new products. For example, it can react with halides to form silver halides and cyanate salts.

Common Reagents and Conditions:

Nitric Acid: Used in oxidation reactions.

Halides: Used in substitution reactions.

Major Products Formed:

Silver Nitrate: Formed during oxidation reactions.

Silver Halides: Formed during substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Silver cyanate has been identified as a useful reagent in organic synthesis, particularly in cross-coupling reactions. For instance, research has demonstrated its effectiveness in gold-catalyzed C–N cross-coupling reactions with aryl iodides. The use of this compound in these reactions allows for the formation of complex organic molecules that are valuable in pharmaceuticals and materials science .

Case Study: Cross-Coupling Reactions

- Objective : To explore the efficacy of this compound as a catalyst.

- Method : Various ligands were screened alongside this compound to optimize reaction conditions.

- Results : The study found that this compound significantly improved yields in C–N bond formation compared to traditional methods.

Industrial Applications

This compound is used in various industrial applications due to its stability compared to other silver compounds. It plays a role in the production of:

- Fertilizers : this compound can be used as a nitrogen source in agricultural applications.

- Foams and Paints : Its properties make it suitable for incorporation into foam formulations and paints, enhancing performance characteristics .

- Electroplating : While primarily associated with silver cyanide, this compound can also be involved in processes that require high-purity silver deposition .

Toxicological Considerations

Despite its utility, this compound is associated with toxicity concerns, particularly regarding its cyanide component. Studies have investigated the health effects on workers exposed to cyanide compounds during silver reclamation processes. These studies indicate a correlation between exposure levels and symptoms of cyanide toxicity, emphasizing the need for safety measures when handling this compound .

Case Study: Worker Exposure

- Objective : To assess health impacts on workers exposed to silver cyanide.

- Method : Longitudinal study involving physical examinations and symptom questionnaires.

- Findings : A significant prevalence of acute symptoms was noted among workers with higher exposure levels, highlighting the importance of monitoring and protective measures.

Mecanismo De Acción

The mechanism of action of silver cyanate involves the interaction of its silver ion and cyanate ion. The silver ion acts as a Lewis acid, while the cyanate ion functions as a Lewis base. This interaction allows this compound to participate in various catalytic and oxidizing reactions. The silver ion is responsible for the compound’s oxidizing properties, while the cyanate ion contributes to its catalytic properties .

Comparación Con Compuestos Similares

Silver Fulminate (AgCNO): An isomer of silver cyanate, known for its explosive properties.

Sodium Cyanate (NaOCN): A similar cyanate compound used in various industrial applications.

Comparison:

This compound vs. Silver Fulminate: While both compounds contain silver and cyanate ions, silver fulminate is highly explosive, whereas this compound is relatively stable and used in different chemical reactions.

This compound vs. Sodium Cyanate: this compound is used primarily in organic synthesis and as an oxidizing agent, whereas sodium cyanate is more commonly used in industrial applications such as the production of fertilizers.

This compound’s unique properties and versatility make it a valuable compound in various scientific and industrial fields.

Actividad Biológica

Silver cyanate (AgOCN) is a compound of interest due to its potential biological activities, particularly in the context of its interactions with biological systems and its implications in toxicology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is an inorganic compound formed from silver ions and cyanate ions. It has garnered attention for its unique properties that stem from both the silver and cyanate components. Silver ions are known for their antimicrobial properties, while cyanate can interact with biological macromolecules.

- Antimicrobial Activity : Silver compounds, including this compound, exhibit significant antimicrobial properties. The mechanism typically involves the release of silver ions, which can disrupt microbial cell membranes, interfere with cellular respiration, and inhibit DNA replication .

- Cyanate Interaction : Cyanate can modify proteins through carbamylation, leading to alterations in protein structure and function. This interaction may contribute to the compound's overall biological effects, particularly in cases of toxicity .

Toxicity and Case Studies

The toxicity of this compound is primarily linked to the cyanide component. Cyanide is a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular asphyxiation . The following case studies illustrate the toxicological implications of exposure to this compound:

Case Study 1: Acute Cyanide Intoxication

A notable case involved a 30-year-old male who accidentally ingested silver potassium cyanide while working in a jewelry factory. He presented with severe metabolic acidosis and shock shortly after ingestion. Treatment included supportive care and administration of antidotes such as sodium nitrite and sodium thiosulfate, which helped stabilize his condition .

Case Study 2: Apoptosis Induction

Research has demonstrated that silver(I) cyanide complexes can induce apoptosis in cancer cells. In vitro studies showed that these complexes led to significant cell death in esophageal cancer cell lines, suggesting potential therapeutic applications despite the inherent toxicity associated with cyanide .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Antimicrobial Efficacy : A study indicated that silver nanoparticles synthesized using bacterial cultures exhibited enhanced antibacterial activity against multidrug-resistant strains. The presence of silver ions was critical for this effect .

- Cyanide Metabolism : Research on cyanide metabolism has shown that exposure leads to the formation of thiocyanate as a detoxification pathway. The efficiency of this process can vary among species, influencing the overall toxicity profile of compounds like this compound .

Data Table: Biological Activity Summary

Propiedades

Número CAS |

3315-16-0 |

|---|---|

Fórmula molecular |

CHAgNO |

Peso molecular |

150.893 g/mol |

Nombre IUPAC |

cyanic acid;silver |

InChI |

InChI=1S/CHNO.Ag/c2-1-3;/h3H; |

Clave InChI |

VAQVDZZAAMAZAO-UHFFFAOYSA-N |

SMILES |

C(#N)O.[Ag] |

SMILES canónico |

C(#N)O.[Ag] |

Key on ui other cas no. |

3315-16-0 |

Descripción física |

White odorless powder; Soluble in water; [Alfa Aesar MSDS] |

Pictogramas |

Irritant |

Sinónimos |

Cyanic Acid Silver(1+) Salt (1:1); Silver(I) Cyanate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.